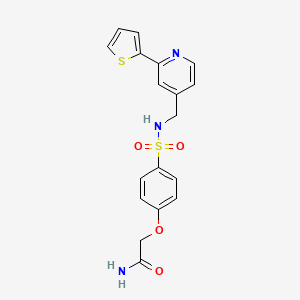

2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

The compound 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a sulfamoyl-phenoxy acetamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates:

- A sulfamoyl linker (enhancing hydrogen-bonding interactions).

- A phenoxy-acetamide backbone (common in bioactive molecules targeting enzymes or receptors).

Properties

IUPAC Name |

2-[4-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c19-18(22)12-25-14-3-5-15(6-4-14)27(23,24)21-11-13-7-8-20-16(10-13)17-2-1-9-26-17/h1-10,21H,11-12H2,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUCQDBRPVQXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with 4-pyridylmethylamine under specific conditions to form the thiophene-pyridine intermediate.

Sulfonamide formation: The intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group.

Acetamide formation: Finally, the sulfonamide intermediate is reacted with 2-chloroacetamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The sulfonamide and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The thiophene and pyridine rings can also interact with various receptors and proteins, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Benzimidazole-Based Sulfamoyl Acetamides

Compounds 3ae, 3af, 3j, and 3k () share the sulfamoyl-phenoxy acetamide backbone but replace the thiophene-pyridine group with benzimidazole and pyridylmethyl substituents. Key differences include:

Structural Impact :

Thiazolidine Derivatives with Acetamide Moieties

Compounds from (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide) demonstrate:

- IC50 Values: 25.2–45.6 µM for NO inhibition in macrophages, surpassing aspirin (IC50 = 3.0 mM) .

Comparison :

- The thiophene-pyridine group in the target compound may offer superior selectivity over thiazolidine derivatives due to its larger aromatic surface.

Sulfamoyl Benzoates and Nematocidal Activity

Compounds II-2 to II-6 () feature sulfamoyl benzoate scaffolds with trifluoromethylpyrimidine or pyridinylthio substituents:

Key Contrast :

- The target compound’s thiophene-pyridine group may enhance bioactivity against resistant nematode strains due to increased membrane permeability.

Heterocyclic Acetamides from ECHEMI Databases

Compounds such as N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide () and 2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide () highlight:

- Diverse Substituents : Pyrimidine, thiazole, and trifluoromethoxy groups optimize target engagement .

- Synthetic Feasibility : High yields (60–97%) via nucleophilic substitution or alkylation reactions .

Limitation : Biological data for these analogs are sparse, necessitating further studies on the target compound’s efficacy.

Biological Activity

The compound 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring , a pyridine ring , and a sulfamoyl group , which contribute to its unique biological profile. The presence of these heterocycles is known to enhance biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in critical biological pathways, such as cyclooxygenase, which plays a significant role in inflammation and pain pathways .

- Receptor Modulation : The thiophene and pyridine rings can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit such effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

- Antimicrobial Properties : A study indicated that compounds similar to this compound exhibited significant antimicrobial activity against various pathogens, including resistant strains of bacteria.

- Anti-inflammatory Activity : Research demonstrated that derivatives with similar structures showed potent anti-inflammatory effects via the inhibition of cyclooxygenase pathways. This suggests that our compound could be effective in treating inflammatory conditions .

- Anticancer Potential : Preliminary studies revealed that the compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival.

Q & A

What are the recommended synthetic methodologies for 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide, and how are key intermediates characterized?

Level : Basic

Methodological Answer :

Synthesis typically involves multi-step organic reactions:

Substitution Reactions : Formation of the thiophene-pyridinyl core via coupling reactions under alkaline conditions (e.g., using 2-thiophenemethanol and pyridine derivatives as precursors) .

Sulfamoylation : Introduction of the sulfamoyl group using sulfonyl chlorides or sulfur transfer agents in aprotic solvents like DMF .

Acetamide Formation : Condensation of intermediates with cyanoacetic acid or acetyl chloride in the presence of condensing agents (e.g., DCC or EDC) .

Characterization : Key intermediates are verified via -NMR (to confirm aromatic proton environments), -NMR (to track carbonyl and sulfamoyl carbons), and mass spectrometry (for molecular weight confirmation) .

What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Level : Basic

Methodological Answer :

- - and -NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridinyl protons at δ 8.0–8.5 ppm) and carbon types (e.g., sulfamoyl S=O at ~170 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., N–H stretching in sulfamoyl at ~3300 cm, C=O in acetamide at ~1650 cm) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peaks matching calculated masses) .

How can researchers resolve discrepancies in reported biological activities across different in vitro models?

Level : Advanced

Methodological Answer :

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Metabolic Interference : Test metabolites via LC-MS to rule out off-target effects .

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .

Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) is recommended .

What computational strategies are employed to predict the binding affinity of this compound with target enzymes?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfamoyl group and catalytic pockets (e.g., carbonic anhydrase) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

- QSAR Models : Corrogate substituent effects (e.g., thiophene vs. furan) on activity using descriptors like logP and polar surface area .

What are the critical parameters for optimizing reaction yields during the sulfamoylation step?

Level : Basic

Methodological Answer :

- Solvent Choice : Use anhydrous DMF or dichloromethane to minimize hydrolysis of sulfamoyl intermediates .

- Temperature Control : Maintain 0–5°C during sulfamoyl chloride addition to prevent side reactions .

- Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

How does the presence of the thiophene-pyridinyl moiety influence the compound’s pharmacokinetic properties?

Level : Advanced

Methodological Answer :

- Lipophilicity : The thiophene ring increases logP, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Pyridinyl nitrogen may undergo CYP450-mediated oxidation; assess via liver microsome assays .

- Biodistribution : Radiolabeling (e.g., ) tracks tissue uptake in rodent models .

What are the common impurities encountered during synthesis, and how are they identified?

Level : Basic

Methodological Answer :

- By-Products : Unreacted sulfamoyl chloride or des-thiophene analogs.

- Detection : HPLC with UV detection (λ = 254 nm) identifies impurities >0.1% .

- Mitigation : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

How do structural modifications to the phenoxyacetamide moiety alter the compound’s selectivity towards biological targets?

Level : Advanced

Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO): Increase affinity for kinases by enhancing hydrogen bonding .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce off-target binding to albumin .

- SAR Studies : Compare IC values of analogs in enzyme inhibition assays .

What in vitro models are appropriate for evaluating the compound’s efficacy in disease contexts?

Level : Advanced

Methodological Answer :

- Cancer : Use NCI-60 cell lines for broad cytotoxicity screening .

- Inflammation : LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression .

- Infection : Antibacterial activity against Gram-positive strains (e.g., S. aureus) via MIC assays .

What are the stability considerations for this compound under different storage conditions?

Level : Basic

Methodological Answer :

- Solid State : Store at -20°C under argon; monitor degradation via DSC (melting point shifts indicate polymorphism) .

- Solution Stability : In DMSO, avoid freeze-thaw cycles; use within 48 hours to prevent hydrolysis .

- Light Sensitivity : Protect from UV exposure to prevent thiophene ring decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.